1-(2,5-Dimethoxy-4-isopropylthiophenyl)-2-aminopropane, also known as Aleph-4 or 2,5-dimethoxy-4-isopropylthioamphetamine, is a synthetic compound classified within the phenethylamine family. This compound is recognized for its psychoactive properties and is structurally related to other compounds such as 2,5-dimethoxy-4-methylthioamphetamine. Aleph-4 has garnered interest in scientific research due to its potential applications in pharmacology and neuroscience.
The synthesis of 1-(2,5-Dimethoxy-4-isopropylthiophenyl)-2-aminopropane involves several key steps:
These methods are crucial for obtaining high yields of the desired compound while maintaining purity.
The molecular formula for 1-(2,5-Dimethoxy-4-isopropylthiophenyl)-2-aminopropane is C₁₄H₂₃NO₂S. Its structure features:
Property | Value |
---|---|
IUPAC Name | 1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-amine |
InChI | InChI=1S/C14H23NO2S/c1-9(2)18-14-8-12(16-4)11(6-10(3)15)7-13(14)17-5/h7-10H,6,15H2,1-5H3 |
InChI Key | BCWCXWKCQMBFBQ-UHFFFAOYSA-N |
This detailed structural information aids in understanding its chemical behavior and interactions.
1-(2,5-Dimethoxy-4-isopropylthiophenyl)-2-aminopropane can undergo various chemical reactions:
These reactions are essential for exploring modifications of Aleph-4 for various applications.
Aleph-4 primarily acts as an agonist at the 5-hydroxytryptamine 2A serotonin receptor in the brain. This interaction is significant as it influences various neurochemical pathways associated with mood regulation and perception.
The mechanism involves:
Understanding this mechanism is crucial for evaluating its potential therapeutic applications.
1-(2,5-Dimethoxy-4-isopropylthiophenyl)-2-aminopropane holds promise in several scientific fields:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0